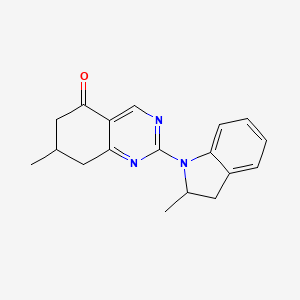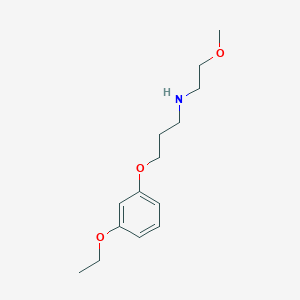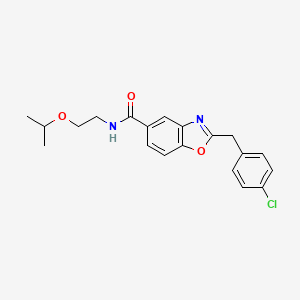![molecular formula C19H22O5 B5212509 4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as PMB-aldehyde and has a molecular formula of C19H22O5.
Mechanism of Action
The mechanism of action of PMB-aldehyde is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PMB-aldehyde has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
PMB-aldehyde has been shown to have cytotoxic effects on cancer cells, including breast cancer cells, prostate cancer cells, and leukemia cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and prostaglandins. PMB-aldehyde has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using PMB-aldehyde in lab experiments include its easy synthesis method, its low toxicity to normal cells, and its potential applications in various fields of scientific research. However, the limitations of using PMB-aldehyde include its limited solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for the research on PMB-aldehyde. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent and its applications in treating inflammatory diseases. Additionally, the synthesis of new compounds based on PMB-aldehyde could lead to the discovery of novel drugs with therapeutic potential.
Synthesis Methods
PMB-aldehyde is synthesized from 2,4-dimethoxytoluene, which is reacted with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethanol, which is further reacted with benzaldehyde to form PMB-aldehyde.
Scientific Research Applications
PMB-aldehyde has potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. PMB-aldehyde has also been used as a reagent in organic synthesis for the preparation of alcohols and ketones.
Properties
IUPAC Name |
4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-15-3-8-18(19(13-15)21-2)24-12-10-22-9-11-23-17-6-4-16(14-20)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIFBEWNIBCHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)

amine oxalate](/img/structure/B5212517.png)

![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)

